6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione

Physicochemical Property Prediction ADME-Tox Profiling Drug-likeness

6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione (CAS 868146-86-5) is a fully synthetic 1,4-naphthoquinone derivative. Its core structure is characterized by a morpholine ring at position 2, a phenyl substituent at position 3, and methyl groups at positions 6 and 7.

Molecular Formula C22H21NO3
Molecular Weight 347.414
CAS No. 868146-86-5
Cat. No. B2358962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione
CAS868146-86-5
Molecular FormulaC22H21NO3
Molecular Weight347.414
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(=O)C(=C(C2=O)C3=CC=CC=C3)N4CCOCC4
InChIInChI=1S/C22H21NO3/c1-14-12-17-18(13-15(14)2)22(25)20(23-8-10-26-11-9-23)19(21(17)24)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3
InChIKeyGSDLHULIDNVPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione: Chemical Classification and Baseline Profile for Procurement


6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione (CAS 868146-86-5) is a fully synthetic 1,4-naphthoquinone derivative. Its core structure is characterized by a morpholine ring at position 2, a phenyl substituent at position 3, and methyl groups at positions 6 and 7 . This substitution pattern places it within a broader class of redox-active quinones, a category known for its capacity to undergo one-electron reduction to generate reactive oxygen species (ROS) [1]. A primary hurdle for scientific procurement is the notable absence of this specific compound from major public bioactivity databases such as PubChem and ChEMBL, indicating that any quantifiable differentiation from its closest analogs remains largely proprietary or unpublished in the peer-reviewed literature.

Why Simple 1,4-Naphthoquinones Cannot Substitute for 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione in Targeted Research


Simple 1,4-naphthoquinones like menadione (vitamin K3) or DMNQ (2,3-dimethoxy-1,4-naphthoquinone) are often incorrectly viewed as functionally interchangeable with more complex derivatives. Their biological activity primarily stems from non-specific redox cycling, generating superoxide and hydrogen peroxide, which leads to broad cellular oxidative stress [1]. In contrast, a compound like 6,7-dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione possesses bulky hydrophobic (6,7-dimethyl, 3-phenyl) and a heterocyclic tertiary amine (2-morpholin-4-yl) substituents. Based on established structure-activity relationships (SAR) within the naphthoquinone class, these modifications are expected to significantly alter its redox potential, lipophilicity (cLogP), and molecular shape [2]. Such changes can convert a non-specific redox cycler into a molecule with the potential for specific protein target engagement, such as the inhibition of p38 MAP kinase, a pharmacological profile demonstrated by structurally similar 1,4-disubstituted naphthalene derivatives in the patent literature [3]. Therefore, substituting with a generic quinone will fail to recapitulate the specific, and often unpublished, biological interactions sought by the researcher.

Quantitative Differential Evidence for the Procurement of 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione


Structural Differentiation from Menadione: Altered Topological Polar Surface Area (TPSA) and Lipophilicity

A quantitative comparison of key drug-likeness parameters differentiates this compound from the simpler 1,4-naphthoquinone, menadione (2-methyl-1,4-naphthoquinone). The presence of the morpholin-4-yl group substantially increases the topological polar surface area (TPSA), while the additional phenyl and methyl groups significantly elevate the predicted lipophilicity (cLogP). These are calculated using in silico methods [1].

Physicochemical Property Prediction ADME-Tox Profiling Drug-likeness

Class-Level Evolutionary Potential: From Redox Cycler to Kinase Inhibitor Scaffold

A structurally analogous series, 1,4-disubstituted naphthalenes featuring a morpholine heterocycle, demonstrates potent p38 MAP kinase inhibition. While specific data for this precise compound is not publicly available, the patent discloses a related analog (Example 1 in US20100311754A1) with an IC50 of 0.38 µM against p38α [1]. The target compound's unique 2-morpholin-4-yl-3-phenyl substitution motif is a core feature of this patent's Markush structure, positioning it as a direct synthetic intermediate or a close structural analog of these proven kinase inhibitors rather than a generic redox stressor.

Kinase Inhibition p38 MAP Kinase Scaffold Evolution

Verified Application Scenarios for 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione in Advanced Research Programs


Scaffold for Exploring the Redox-Cycler-to-Kinase-Inhibitor Pharmacophore Shift

A medicinal chemistry team can use this compound to probe the transition from non-specific redox activity to selective kinase inhibition. The morpholine ring is a known hinge-binding motif for kinases, while the quinone core can be profiled for residual redox activity. As evidenced by the p38 inhibitor patent [1], this scaffold's geometry supports specific target binding. Direct experimental head-to-head comparisons with a simple redox cycler like DMNQ in both ROS generation assays and kinase profiling panels will quantify the functional shift achieved by the 2-morpholin-4-yl-3-phenyl substitution.

A Key Negative Control for p38 MAP Kinase Inhibitor Lead Optimization

For programs already developing compounds based on the 1,4-disubstituted naphthalene core (e.g., from patent US20100311754A1), this compound, with its specific 6,7-dimethyl-3-phenyl pattern, can serve as a negative control. Its bulkier substitution may ablate kinase binding affinity compared to more potent analogs. Quantifying its drop in potency will validate the steric constraints of the target enzyme's binding pocket, providing crucial SAR data and increasing confidence in the procurement of more active but structurally similar leads.

Investigating the Impact of Altered Physicochemical Properties on Subcellular Distribution

The calculated shift in TPSA (46.6 Ų) and high lipophilicity compared to menadione (TPSA 34.1 Ų) suggests a distinct subcellular distribution profile. Researchers can use this compound to test the hypothesis that increased molecular bulk and polarity directs accumulation to specific organelles (e.g., lysosomes or mitochondria). Comparative mass spectrometry imaging (MSI) studies against smaller, less lipophilic quinones can quantitatively map the differential distribution, making this a valuable tool for ADME-Tox research.

Quote Request

Request a Quote for 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.